molecular formula C12H10O5 B10820126 (S)-(+)-Ascochin

(S)-(+)-Ascochin

Cat. No.: B10820126
M. Wt: 234.20 g/mol
InChI Key: XLKIJHXPWYIGIM-RXMQYKEDSA-N
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Description

(S)-(+)-Ascochin is a chiral compound known for its unique stereochemistry and significant applications in various scientific fields. This compound is characterized by its specific optical activity, which is denoted by the (S)-(+)- prefix, indicating its stereochemistry and the direction in which it rotates plane-polarized light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Ascochin typically involves enantioselective synthesis methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries in the synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Ascochin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-(+)-Ascochin has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of enantiomerically pure compounds for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(+)-Ascochin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-Ascochin
  • (S)-(+)-Lactic acid
  • ®-(-)-Lactic acid

Uniqueness

(S)-(+)-Ascochin is unique due to its specific stereochemistry, which imparts distinct optical activity and biological activity compared to its enantiomer ®-(-)-Ascochin. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific biological interactions.

Properties

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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